molecular formula C8H18ClN B1492578 1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride CAS No. 2098121-45-8

1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride

Cat. No. B1492578
CAS RN: 2098121-45-8
M. Wt: 163.69 g/mol
InChI Key: OYBHGXFZTMUZST-UHFFFAOYSA-N
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Description

This compound is a derivative of methanamine, which is an organic compound belonging to the class of amines. It has a cyclobutyl group, which is a type of cycloalkane, and two methyl groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclobutyl ring with two methyl groups attached to one carbon, and a methanamine group attached to another carbon on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As an amine, it would likely be a weak base. The cyclobutyl ring could potentially make the compound more hydrophobic .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, demonstrating methods for preparing related compounds with potential applications in scientific research, was explored by Kozhushkov et al. (2010) (Kozhushkov et al., 2010).

Reactivity and Applications in Drug Development

  • The paper by Harrison et al. (2001) discusses an orally active water-soluble neurokinin-1 receptor antagonist, demonstrating the potential pharmaceutical applications of related compounds (Harrison et al., 2001).

Organometallic Complexes and Biological Significance

  • Vicente et al. (2009) described the synthesis of lactams and cyclic amidinium salts through the reaction of cyclopalladated complexes, showcasing the complex reactivity and potential utility of related cyclobutylamine derivatives in the synthesis of biologically significant molecules (Vicente et al., 2009).

Advanced Materials and Polymer Science

  • Hamciuc et al. (2015) synthesized and characterized novel polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole ring, indicating the utility of related diamine compounds in the development of materials with desirable optical properties (Hamciuc et al., 2015).

Antitumor Activity

  • Khokhar et al. (1993) investigated the antitumor activity of ammine/amine platinum(II) and (IV) complexes, highlighting the potential therapeutic applications of compounds similar to "1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride" (Khokhar et al., 1993).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-(3,3-dimethylcyclobutyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2)4-7(5-8)6-9-3;/h7,9H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBHGXFZTMUZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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